![molecular formula C12H11N3O4 B13035013 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde CAS No. 1006435-99-9](/img/structure/B13035013.png)
3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a benzaldehyde moiety linked to a pyrazole ring, which is further substituted with a nitro group and a methyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde typically involves the reaction of 5-methyl-3-nitro-1H-pyrazole with benzaldehyde derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzoic acid.
Reduction: 3-[(5-methyl-3-amino-1H-pyrazol-1-yl)methoxy]benzaldehyde.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific properties, such as dyes and polymers.
Mecanismo De Acción
The mechanism of action of 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde is largely dependent on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function.
Comparación Con Compuestos Similares
Similar Compounds
3-[(5-methyl-1H-pyrazol-1-yl)methoxy]benzaldehyde: Lacks the nitro group, which may result in different reactivity and biological activity.
3-[(5-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde: Lacks the methyl group, which can influence its chemical properties and interactions.
3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzoic acid: An oxidized form of the compound with different chemical and biological properties.
Uniqueness
The presence of both the nitro and methyl groups in 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde imparts unique chemical reactivity and potential biological activities. This combination of functional groups can influence the compound’s interactions with various targets, making it a valuable subject for further research.
Propiedades
Número CAS |
1006435-99-9 |
|---|---|
Fórmula molecular |
C12H11N3O4 |
Peso molecular |
261.23 g/mol |
Nombre IUPAC |
3-[(5-methyl-3-nitropyrazol-1-yl)methoxy]benzaldehyde |
InChI |
InChI=1S/C12H11N3O4/c1-9-5-12(15(17)18)13-14(9)8-19-11-4-2-3-10(6-11)7-16/h2-7H,8H2,1H3 |
Clave InChI |
KFSLTEZAUFNCNE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1COC2=CC=CC(=C2)C=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


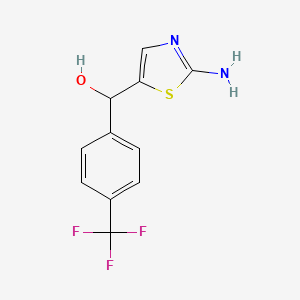




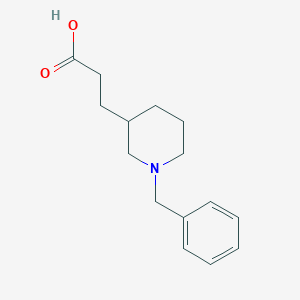
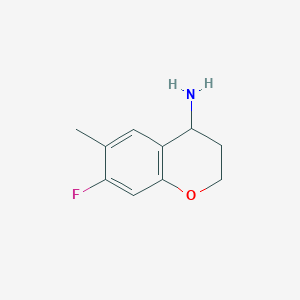
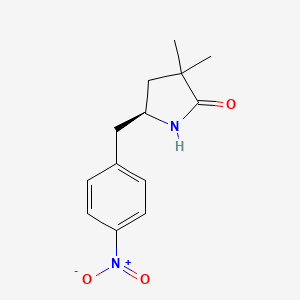
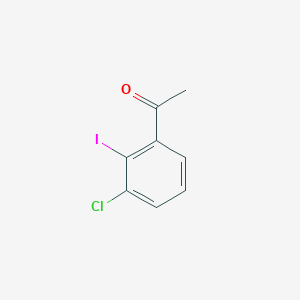
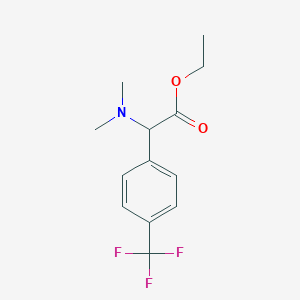
![5-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B13034989.png)


![3-Iodo-6,6-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B13035006.png)
